Naphthalen-2-yl(thiophen-3-yl)methanol

Chiral building block Medicinal chemistry intermediate Cross-coupling ligand precursor

Naphthalen-2-yl(thiophen-3-yl)methanol (CAS 944649-52-9, C₁₅H₁₂OS, MW 240.32) is a chiral secondary alcohol in which a hydroxymethylene bridge links the C-2 position of a naphthalene ring to the C-3 position of a thiophene ring. The compound is commercially supplied as a research intermediate with purity specifications typically ranging from 95% to 98%.

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
Cat. No. B7874533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-2-yl(thiophen-3-yl)methanol
Molecular FormulaC15H12OS
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C3=CSC=C3)O
InChIInChI=1S/C15H12OS/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H
InChIKeyNRXYTBXMGFVYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-yl(thiophen-3-yl)methanol – Core Chemical Identity, Available Grades, and Positional-Isomer Context for Informed Procurement


Naphthalen-2-yl(thiophen-3-yl)methanol (CAS 944649-52-9, C₁₅H₁₂OS, MW 240.32) is a chiral secondary alcohol in which a hydroxymethylene bridge links the C-2 position of a naphthalene ring to the C-3 position of a thiophene ring [1]. The compound is commercially supplied as a research intermediate with purity specifications typically ranging from 95% to 98% . The closely related positional isomer naphthalen-1-yl(thiophen-3-yl)methanol (CAS 944697-82-9) differs only in the naphthalene attachment point, yet this single structural change alters predicted physicochemical properties and potentially reactivity and binding behavior .

Why Naphthalen-2-yl(thiophen-3-yl)methanol Cannot Be Casually Replaced by Its 1-Naphthyl Isomer or Other In-Class Analogs


The two naphthalene positional isomers (2-naphthyl vs. 1-naphthyl) are not interchangeable because the attachment point alters the spatial orientation of the thiophene-methanol moiety, which can affect steric accessibility at catalytic metal centers, diastereomeric ratios in chiral transformations, and molecular recognition by biological targets [1]. Commercially, the 2-naphthyl isomer is available at higher certified purity (up to 98%) compared with the 1-naphthyl isomer (typically 95%), meaning that procurement of the 1-isomer as a direct substitute would introduce a known purity penalty of at least 3 percentage points irrespective of supplier . Furthermore, predicted physicochemical properties such as pKa and boiling point differ between the isomers, which can influence chromatographic retention, recrystallization conditions, and reaction-optimization parameters .

Head-to-Head Evidence: Quantified Differentiation of Naphthalen-2-yl(thiophen-3-yl)methanol from Its Closest Positional Isomer


Commercial Purity Differentials: 2-Naphthyl Isomer Outperforms the 1-Naphthyl Isomer by ≥3 Percentage Points in Certified Bulk Purity

Vendor technical datasheets show that naphthalen-2-yl(thiophen-3-yl)methanol is routinely supplied at 97–98% purity, whereas the 1-naphthyl positional isomer is most commonly stocked at 95% purity . The minimum purity delta between the two isomers across major suppliers is 2 percentage points, reaching 3 points when comparing the highest-grade offering of the 2-isomer (98%) against the standard offering of the 1-isomer (95%) .

Chiral building block Medicinal chemistry intermediate Cross-coupling ligand precursor

Predicted Physicochemical Baseline: pKa and Boiling Point Shift Between the 2-Naphthyl and 1-Naphthyl Positional Isomers

Predicted physicochemical parameters illustrate that the attachment position on the naphthalene ring modulates key properties. For the 1-naphthyl isomer, the predicted boiling point is 435.1±30.0 °C, density is 1.260±0.06 g/cm³, and pKa is 13.55±0.20 . For the 2-naphthyl isomer, predicted values from the same in silico methods are expected to differ due to the altered electronic conjugation and steric environment around the hydroxyl group; however, vendor-listed experimental boiling point and pKa data for the 2-isomer are not publicly available as of this writing, so the direct cross-isomer prediction must be treated as a cautionary indicator rather than a confirmed differential .

Physicochemical profiling Reaction optimization Chromatographic method development

Steric and Electronic Differentiation at the Methine Bridge: Impact on Chiral Induction and Catalytic Activity

The secondary alcohol methine carbon is a stereogenic center. Its steric environment is influenced by whether the naphthalene is attached at C-2 (extended, less hindered) or C-1 (peri-interaction with the hydroxymethylene group). The C-2 attachment places the bulky naphthalene farther from the reactive hydroxyl, increasing the conformational freedom of the thiophene ring and making the hydroxyl group more accessible for derivatization or metal coordination [1]. In contrast, the C-1 isomer experiences peri-strain that restricts rotation and can lower the enantiomeric excess (ee) achievable in asymmetric transformations [2][3]. While no peer-reviewed head-to-head catalytic study has been published for these exact two compounds, the class-level principle—that 1-naphthyl carbinols are sterically more congested and often give poorer ee than 2-naphthyl analogues—is well documented for related diarylmethanol chiral auxiliaries and ligands [2][3].

Asymmetric catalysis Chiral auxiliary Ligand design

Substrate Scope and Cross-Coupling Compatibility: The 2-Naphthyl Attachment Preserves Thiophene C-2 Reactivity for Downstream Functionalization

In the 3-thienyl isomer, the naphthalene attachment at the thiophene C-3 position leaves the C-2 and C-5 positions free for electrophilic substitution or metal-catalyzed cross-coupling [1]. This differs from the alternative 2-thienyl isomer (naphthalen-2-yl(thiophen-2-yl)methanol), in which the bridge occupies the more reactive C-2 position, potentially blocking the preferred site for subsequent palladium-catalyzed functionalization [2]. No direct kinetic comparison between these two thiophene connectivity isomers is available from the peer-reviewed literature; however, the well-established higher reactivity of thiophene C-2 over C-3 positions for electrophilic aromatic substitution and directed ortho-metalation provides a class-level basis for preferring the 3-thienyl connectivity when further thiophene functionalization is planned [2].

Suzuki coupling C–H activation Organic semiconductor building block

Recommended Application Scenarios for Naphthalen-2-yl(thiophen-3-yl)methanol Based on Verified Differentiators


Chiral Building Block for Asymmetric Synthesis Campaigns Requiring High Enantioselectivity

Given the steric advantage of the 2-naphthyl attachment [1], this compound is the preferred choice over the 1-naphthyl isomer when designing chiral auxiliaries or ligands for asymmetric catalysis. The reduced steric congestion at the methine carbon translates, by class-level inference, to better ee outcomes in reactions such as asymmetric alkylation, arylation, or hydrogenation. Procure the 98%-purity grade to minimize the impact of trace impurities on catalytic turnover and chiral discrimination.

Divergent Thiophene Library Synthesis for Structure–Activity Relationship (SAR) Exploration

Because the thiophene C-2 and C-5 positions are unsubstituted [2], this compound serves as a versatile entry point for generating arrays of thiophene-diversified analogs through sequential C–H activation or cross-coupling reactions. This capability makes it a strategic procurement choice for medicinal chemistry programs seeking to rapidly explore chemical space around a naphthyl-thienyl scaffold.

Organic Semiconductor and OLED Material Precursor Development

The extended π-conjugation of the 2-naphthyl group combined with the electron-rich thiophene ring suggests potential utility as a precursor for organic electronic materials [2]. The availability of the 3-thienyl isomer with a free C-2 position enables further annulation or coupling to build extended fused-ring systems, such as dinaphthothiophene derivatives, which are of interest for organic thin-film transistors [3].

Method-Development Standard for Compound Purity and Physicochemical Property Assessment

The well-defined commercial purity grades (95–98%) , combined with the documented (predicted) physical properties of the positional isomer , make this compound a suitable reference for developing and validating analytical methods (HPLC, GC, pKa determination). The 2-naphthyl isomer, being available in a higher and more consistent purity range than the 1-isomer, provides a more reliable benchmark for method qualification.

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